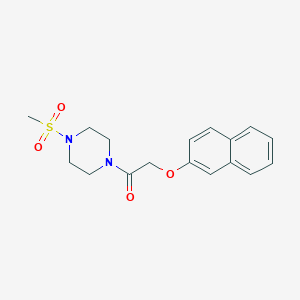![molecular formula C19H28N2O2 B249143 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)
1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPE is a selective antagonist of the serotonin 5-HT1A receptor and has been studied for its potential use as an antidepressant and anxiolytic agent.
Wirkmechanismus
1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone can produce antidepressant and anxiolytic effects. 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone can produce antidepressant and anxiolytic effects in animal models. 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in lab experiments is its selectivity for the 5-HT1A receptor. This allows for more precise studies on the role of this receptor in mood, anxiety, and stress. However, one limitation is that 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone may not be effective in all animal models of depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in these experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone. One area of interest is the potential use of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in combination with other antidepressant and anxiolytic agents. Another area of interest is the study of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in human clinical trials to determine its efficacy and safety as a treatment for depression and anxiety disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone and its potential use in other fields, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone involves the reaction of 1-(4-bromophenyl)-2-phenoxyethanone with 2-methylcyclohexylamine in the presence of sodium hydride. The resulting product is then purified through recrystallization to obtain 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone in a pure form.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has been studied extensively for its potential use as an antidepressant and anxiolytic agent. Studies have shown that 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone can selectively block the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone has been shown to produce antidepressant and anxiolytic effects in animal models, suggesting its potential use in treating depression and anxiety disorders.
Eigenschaften
Produktname |
1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[4-(2-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-5-6-10-18(16)20-11-13-21(14-12-20)19(22)15-23-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3 |
InChI-Schlüssel |
VBCMGHBBASXMCY-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
